molecular formula C17H13ClN2O4 B11052291 6-chloro-8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

6-chloro-8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11052291
M. Wt: 344.7 g/mol
InChI Key: BYNAPUYLNZZDGC-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the chromene core.

    Chlorination: The chromene core is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The 8th position is methoxylated using a methoxylating agent like dimethyl sulfate or methanol in the presence of a base.

    Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide by reacting with an amine, specifically (pyridin-3-yl)methylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

6-Chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy and pyridinyl groups.

    8-Methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the chloro and pyridinyl groups.

    2-Oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide: Lacks the chloro and methoxy groups.

Uniqueness

6-Chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The pyridinyl group also adds to its potential for specific interactions with biological targets.

This detailed article provides a comprehensive overview of 6-chloro-8-methoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

6-chloro-8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C17H13ClN2O4/c1-23-14-7-12(18)5-11-6-13(17(22)24-15(11)14)16(21)20-9-10-3-2-4-19-8-10/h2-8H,9H2,1H3,(H,20,21)

InChI Key

BYNAPUYLNZZDGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=C(C(=O)O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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